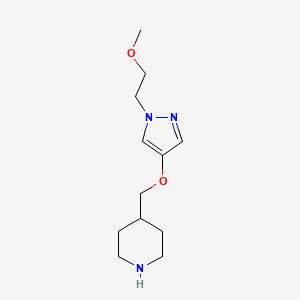
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety linked via a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the pyrazole moiety through a series of substitution reactions. The methoxyethyl group can be added via etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反応の分析
Types of Reactions
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.
Medicine: It has potential as a pharmacophore in drug discovery, particularly for targeting neurological disorders.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine involves its interaction with specific molecular targets. The pyrazole moiety can bind to active sites of enzymes or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
類似化合物との比較
Similar Compounds
- **4-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)methyl)piperidine
- **4-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethoxy)methyl)piperidine
Uniqueness
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and piperidine rings, along with the methoxyethyl linker, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
4-[[1-(2-methoxyethyl)pyrazol-4-yl]oxymethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-16-7-6-15-9-12(8-14-15)17-10-11-2-4-13-5-3-11/h8-9,11,13H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTHXVOPWJXMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)OCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174260.png)
![4-Amino-N-(2,2,2-trifluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174261.png)
